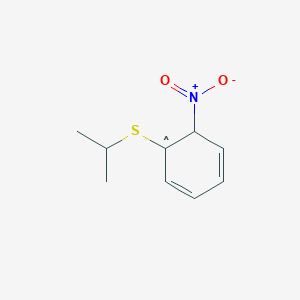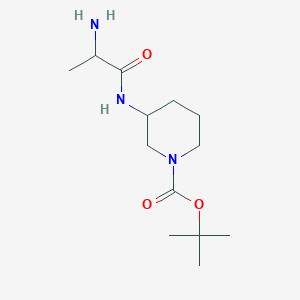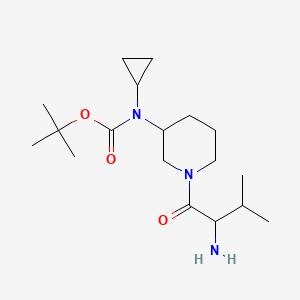
tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl carbamate group, a piperidine ring, and a cyclopropyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine ring and the incorporation of the tert-butyl carbamate group. The reaction conditions often require the use of palladium-catalyzed reactions, which facilitate the formation of N-Boc-protected anilines . The synthesis may also involve the use of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring and the tert-butyl carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various organic solvents like methylene chloride, chloroform, and alcohols . Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for more intricate compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler compound used in similar synthetic applications.
Cyclopropyl-(S)-piperidin-3-yl-carbamic acid tert-butyl ester: Another related compound with a similar structure.
Uniqueness
tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate is unique due to its combination of functional groups and stereochemistry, which confer specific properties and reactivity. This makes it a valuable compound for research and industrial applications, distinguishing it from simpler analogs.
特性
分子式 |
C18H33N3O3 |
|---|---|
分子量 |
339.5 g/mol |
IUPAC名 |
tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)20-10-6-7-14(11-20)21(13-8-9-13)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3 |
InChIキー |
WTGIZGHNKKEZIR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


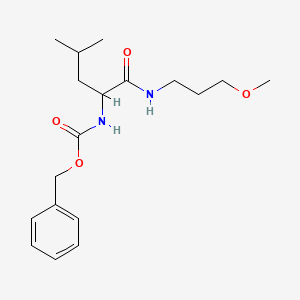
![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one](/img/structure/B14791913.png)
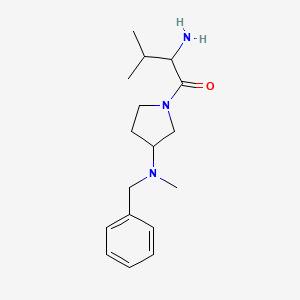
![N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide](/img/structure/B14791920.png)

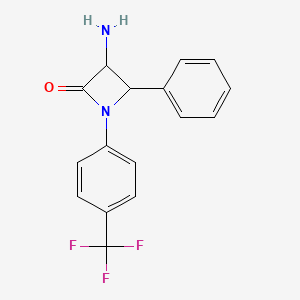
![(R)-1-[4-(morpholin-4-yl)phenyl]ethanol](/img/structure/B14791949.png)
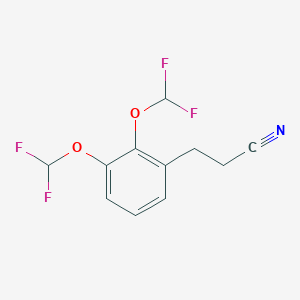
![Sulfonium, [3-[[5-[5-[[[4-[bis(2-chloroethyl)amino]phenyl]amino]carbonyl]-1H-benzimidazol-2-yl]-1-methyl-1H-pyrrol-3-yl]amino]-3-oxopropyl]dimethyl-](/img/structure/B14791951.png)

![6-[(3aS,7aR)-4-[2-[5-(2-aminoethoxy)-2-methylidenecyclohexylidene]ethylidene]-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B14791959.png)
![6-chloro-2-[3-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]-3H-isoindol-1-one](/img/structure/B14791970.png)
